N-(1,2-oxazol-3-yl)-4-(trifluoromethyl)benzene-1-sulfonamide
Description
N-(1,2-oxazol-3-yl)-4-(trifluoromethyl)benzene-1-sulfonamide is a chemical compound characterized by the presence of an oxazole ring, a trifluoromethyl group, and a sulfonamide group attached to a benzene ring
Properties
Molecular Formula |
C10H7F3N2O3S |
|---|---|
Molecular Weight |
292.24 g/mol |
IUPAC Name |
N-(1,2-oxazol-3-yl)-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H7F3N2O3S/c11-10(12,13)7-1-3-8(4-2-7)19(16,17)15-9-5-6-18-14-9/h1-6H,(H,14,15) |
InChI Key |
HUAFAIFPHOKOBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NC2=NOC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-oxazol-3-yl)-4-(trifluoromethyl)benzene-1-sulfonamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or nitriles.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Sulfonamide Formation: The sulfonamide group is formed by reacting the benzene ring with sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,2-oxazol-3-yl)-4-(trifluoromethyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
N-(1,2-oxazol-3-yl)-4-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(1,2-oxazol-3-yl)-4-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It may modulate the activity of receptors by acting as an agonist or antagonist.
Signal Transduction: The compound may interfere with signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(1,2-oxazol-3-yl)-4-methylbenzene-1-sulfonamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-(1,2-oxazol-3-yl)-4-chlorobenzene-1-sulfonamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
N-(1,2-oxazol-3-yl)-4-nitrobenzene-1-sulfonamide: Similar structure but with a nitro group instead of a trifluoromethyl group.
Uniqueness
N-(1,2-oxazol-3-yl)-4-(trifluoromethyl)benzene-1-sulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and bioactivity, making it a valuable molecule for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
